2-Amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one
Description
Properties
IUPAC Name |
2-amino-4H-pyrano[3,4-d][1,3]thiazol-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c7-6-8-3-1-10-2-4(9)5(3)11-6/h1-2H2,(H2,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDYIWNULHDGSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)CO1)SC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253281-38-7 | |
| Record name | 2-amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one typically involves the reaction of hydrazonoyl halides with thiosemicarbazide in the presence of ethanol and triethylamine . The reaction conditions often require refluxing the mixture to facilitate the formation of the desired product. The compound can be crystallized from ethanol to achieve high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
2-Amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one has been extensively studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit potent activity against a range of pathogens.
Case Studies: Antimicrobial Efficacy
- A study demonstrated that derivatives of this thiazole compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Another investigation highlighted the effectiveness of 2-amino derivatives in inhibiting biofilm formation in resistant strains of bacteria, showcasing their potential as therapeutic agents in combating antibiotic resistance .
| Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.22 | Bactericidal |
| Staphylococcus epidermidis | 0.25 | Bactericidal |
| Escherichia coli | 0.50 | Bacteriostatic |
Anticancer Properties
The anticancer potential of this compound has also been explored. Various studies have indicated that this compound can induce apoptosis in cancer cell lines.
Case Studies: Anticancer Activity
- In vitro studies have shown that the compound exhibits selective cytotoxicity against several cancer cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer). The compound demonstrated a decrease in cell viability by up to 39.8% at certain concentrations .
- Another research highlighted the structural modifications on the thiazole ring that enhanced anticancer activity against Caco-2 cells. The introduction of methyl groups significantly increased the efficacy of these derivatives .
| Cell Line | Viability Reduction (%) | Concentration (μM) |
|---|---|---|
| Caco-2 | 39.8 | 10 |
| A549 | 31.9 | 20 |
Synthesis and Multicomponent Reactions
The synthesis of 2-amino derivatives often involves multicomponent reactions that facilitate the creation of complex structures with enhanced biological activity.
Synthesis Techniques
- Recent advancements in synthetic methodologies have enabled efficient routes to produce these compounds with high yields (72−97%) using environmentally friendly catalysts .
- The use of multicomponent reactions has been emphasized for their ability to streamline the synthesis process while maintaining the biological activity of the resulting compounds .
Mechanism of Action
The mechanism of action of 2-Amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and commercial differences between 2-Amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one and related pyrano-thiazole derivatives:
Structural and Functional Differences
- Substituent Effects: Fluorine in 7-Fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine enhances metabolic stability and electron-withdrawing properties compared to the non-fluorinated target compound . The morpholine group in 2-(morpholin-4-yl)-6H,7H-pyrimido[4,5-d][1,3]thiazol-7-one introduces polarity, likely improving aqueous solubility .
- Reactivity: The hydrobromide salt and dione group in 2-Amino-4H,6H,7H-5λ⁶-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrobromide make it more reactive in ionic environments, suitable for salt metathesis reactions .
Research Implications
Future studies should explore its electronic properties (e.g., via computational modeling) and optimize synthesis for scalability.
Biological Activity
2-Amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one is a heterocyclic compound with significant potential in medicinal chemistry. Its structure suggests various biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity based on existing research findings.
Chemical Structure
The compound's chemical formula is and features a pyrano-thiazole framework that is known for its diverse pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to 2-amino-pyrano-thiazoles. For instance, derivatives showed significant activity against various pathogens, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 | S. aureus |
| 7b | 0.25 | S. epidermidis |
| Ciprofloxacin | Varies | Various |
The compounds also demonstrated significant antibiofilm activity, outperforming Ciprofloxacin in biofilm reduction percentages .
Anticancer Potential
The anticancer activity of similar thiazole derivatives has been explored extensively. In a study assessing various derivatives for their effect on cancer cell lines, compounds exhibited IC50 values indicating potent inhibition of cancer cell proliferation.
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 54 | HCT116 | 0.95 |
| Compound 66 | MCF-7 | 0.75-4.21 |
| Compound 100 | NCIH460 | 7.01 ± 0.60 |
These results suggest that the thiazole framework can be optimized for enhanced anticancer activity, possibly through structural modifications .
The biological mechanisms underlying the activities of these compounds include:
- Inhibition of DNA Gyrase and DHFR : Compounds have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes in DNA replication and folate metabolism, respectively .
- Synergistic Effects : Some derivatives exhibit synergistic effects when combined with established antibiotics like Ciprofloxacin and antifungals like Ketoconazole, enhancing their efficacy against resistant strains .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a series of thiazole derivatives significantly inhibited biofilm formation in clinical isolates of Staphylococcus species, suggesting potential applications in treating infections associated with biofilms.
- Cancer Cell Line Studies : Another research effort focused on the anticancer properties revealed that certain derivatives could effectively inhibit the growth of multiple cancer cell lines, including breast and lung cancer cells.
Q & A
Q. What are the common synthetic routes for 2-Amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : A three-component condensation involving ammonium thiocyanate, aroyl chlorides, and pyranone derivatives is a foundational approach. For example, using N-methylimidazole as a catalyst enhances reaction efficiency, achieving yields >85% under mild conditions (50–60°C, 6–8 hours) . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst screening : N-methylimidazole accelerates cyclization compared to weaker bases.
- Temperature control : Lower temperatures reduce side reactions like thiourea formation.
- Table 1 : Synthetic Method Comparison
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Three-component reaction | N-methylimidazole | DMF | 85–92 | |
| Cyclocondensation | K₂CO₃ | EtOH | 60–70 |
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography due to their robustness in handling high-resolution data and twinning . Key steps include:
- Data collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Structure solution : Direct methods in SHELXS or charge-flipping algorithms.
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks.
Q. What computational methods are used to predict physicochemical properties like logP and topological polar surface area (TPSA)?
- Methodological Answer : Tools like Density Functional Theory (DFT) and software packages (e.g., Gaussian, Schrödinger) calculate properties such as:
- logP : Predicted via atom-additive methods (e.g., XLogP3) with a reported value of ~1 .
- TPSA : Calculated as 74.8 Ų based on hydrogen bond acceptor/donor counts .
- Table 2 : Key Physicochemical Properties
| Property | Value | Method/Software | Reference |
|---|---|---|---|
| Molecular Weight | 214.26 g/mol | Empirical formula | |
| Hydrogen Bond Donors | 1 | Computational analysis | |
| Topological Polar SA | 74.8 Ų | Molinspiration |
Advanced Research Questions
Q. How can reaction mechanisms for heterocyclic ring formation in this compound be elucidated?
- Methodological Answer : Mechanistic studies employ isotopic labeling (e.g., ¹⁵N-thiocyanate) and kinetic profiling . For instance, monitoring intermediates via LC-MS reveals a stepwise process:
Nucleophilic attack : Thiocyanate reacts with aroyl chloride to form a thioamide intermediate.
Cyclization : Pyranone oxygen initiates ring closure, confirmed by trapping with quenching agents .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?
- Methodological Answer : Discrepancies between experimental ¹H-NMR shifts and DFT-predicted values arise from solvent effects or conformational flexibility. Mitigation strategies:
Q. What in silico methods are suitable for predicting bioactivity against therapeutic targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) assess interactions with targets like enzymes or receptors. For example:
Q. How can synthetic byproducts or regioisomers be characterized and minimized?
- Methodological Answer : LC-MS/MS and preparative HPLC isolate byproducts. Regioisomer formation is mitigated by:
- Steric control : Bulky substituents at the pyranone 4-position direct cyclization.
- Temperature modulation : Slow heating (1°C/min) reduces kinetic byproducts .
Key Research Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
